
(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid
Vue d'ensemble
Description
GPI-1485 est un composé de petite molécule appartenant à la classe des ligands neuro-immunophilin. Ces ligands sont connus pour leur capacité à réparer et à régénérer les nerfs endommagés sans affecter les nerfs normaux et sains. GPI-1485 a été étudié pour ses applications thérapeutiques potentielles dans le traitement de conditions telles que la maladie de Parkinson et la dysfonction érectile suite à une lésion nerveuse lors d'une résection de la prostate .
Méthodes De Préparation
La synthèse de GPI-1485 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications de groupe fonctionnel. La voie de synthèse comprend généralement les étapes suivantes :
Formation de la structure de base : La structure de base de GPI-1485 est synthétisée par une série de réactions impliquant la formation d'un cycle pyrrolidine.
Modifications de groupe fonctionnel : La structure de base est ensuite modifiée en introduisant divers groupes fonctionnels pour obtenir les propriétés chimiques souhaitées.
Purification et caractérisation : Le produit final est purifié en utilisant des techniques telles que la chromatographie sur colonne et caractérisé en utilisant des méthodes spectroscopiques telles que la résonance magnétique nucléaire (RMN) et la spectrométrie de masse (SM).
Les méthodes de production industrielle de GPI-1485 impliquent la mise à l'échelle du processus de synthèse en laboratoire tout en garantissant la pureté et la cohérence du produit final. Cela comprend généralement l'optimisation des conditions réactionnelles, l'utilisation de réactifs de haute qualité et la mise en œuvre de mesures strictes de contrôle de la qualité .
Analyse Des Réactions Chimiques
GPI-1485 subit diverses réactions chimiques, notamment :
Oxydation : GPI-1485 peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure d'aluminium lithium, conduisant à des formes réduites de GPI-1485.
Substitution : GPI-1485 peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes. Les réactifs courants pour ces réactions comprennent les halogènes et les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou cétoniques, tandis que la réduction peut produire des alcools ou des amines .
4. Applications de la recherche scientifique
Chimie : GPI-1485 est utilisé comme composé modèle pour étudier les propriétés et les réactions des ligands neuro-immunophilin.
Biologie : En recherche biologique, GPI-1485 est utilisé pour étudier les mécanismes de réparation et de régénération nerveuse.
Médecine : GPI-1485 s'est avéré prometteur dans le traitement des maladies neurodégénératives telles que la maladie de Parkinson et de conditions telles que la dysfonction érectile suite à une lésion nerveuse.
Industrie : GPI-1485 est étudié pour son utilisation potentielle dans le développement de nouveaux agents thérapeutiques et de systèmes d'administration de médicaments
5. Mécanisme d'action
GPI-1485 exerce ses effets en se liant aux protéines de liaison à la FK-506, qui sont une sous-classe de protéines immunophilin. Ces protéines médient les actions des médicaments immunosuppresseurs et sont impliquées dans divers processus cellulaires. La liaison de GPI-1485 à ces protéines favorise l'activité neurotrophique, conduisant à la réparation et à la régénération des nerfs endommagés. Les cibles moléculaires et les voies impliquées comprennent la peptidyl-prolyl cis-trans isomérase FKBP1A, qui joue un rôle crucial dans les effets neuroprotecteurs de GPI-1485 .
Applications De Recherche Scientifique
Potential Treatment for Neurodegenerative Diseases
GPI-1485 is primarily studied for its neuroprotective properties, particularly in the context of Parkinson's disease (PD). PD is characterized by the degeneration of dopaminergic neurons in the substantia nigra, leading to motor dysfunctions such as tremors and rigidity. The compound's neurotrophic effects indicate its potential to promote neuronal survival and regeneration in affected areas of the brain.
Experimental Procedures:
- Preclinical Studies: Animal models are administered GPI-1485 via oral or injectable routes. Researchers assess motor functions, neuronal survival rates, and dopamine levels.
- Clinical Trials: Patients with early-stage PD receive GPI-1485 alongside standard treatments. Outcomes are measured using scales like the Unified Parkinson’s Disease Rating Scale.
Antioxidant Activity
Preliminary studies suggest that (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid may exhibit antioxidant properties by scavenging free radicals, which can protect cells from oxidative stress. This activity is crucial for maintaining cellular health and preventing neurodegeneration.
Antimicrobial Properties
Similar compounds have demonstrated antimicrobial effects, indicating that this compound may also possess these properties. This opens avenues for its application in developing new antimicrobial agents.
Enzyme Inhibition
The unique structural features of this compound might allow it to inhibit specific enzymes involved in metabolic pathways. Such inhibition could be beneficial in drug development for various diseases where enzyme activity is dysregulated.
Mécanisme D'action
GPI-1485 exerts its effects by binding to FK-506-binding proteins, which are a subclass of immunophilin proteins. These proteins mediate the actions of immunosuppressant drugs and are involved in various cellular processes. The binding of GPI-1485 to these proteins promotes neurotrophic activity, leading to the repair and regeneration of damaged nerves. The molecular targets and pathways involved include the peptidyl-prolyl cis-trans isomerase FKBP1A, which plays a crucial role in the neuroprotective effects of GPI-1485 .
Comparaison Avec Des Composés Similaires
GPI-1485 est unique parmi les ligands neuro-immunophilin en raison de son activité neurotrophique puissante sans effets immunosuppresseurs. Des composés similaires comprennent :
FK-506 (Tacrolimus) : Un médicament immunosuppresseur ayant des propriétés neurotrophiques mais des effets immunosuppresseurs importants.
Rapamycine : Un autre immunosuppresseur ayant une activité neurotrophique, mais également associé à une immunosuppression.
GPI-1046 : Un ligand neuro-immunophilin apparenté ayant des propriétés neurotrophiques similaires mais une structure chimique différente.
GPI-1485 se distingue par sa capacité à promouvoir la réparation et la régénération nerveuse sans compromettre le système immunitaire .
Activité Biologique
(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid, also known as GPI-1485, is a chiral compound with significant potential in medicinal chemistry, particularly in the treatment of neurodegenerative diseases like Parkinson's disease (PD). This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₂H₁₉NO₄
- Molecular Weight : 241.287 g/mol
- CAS Number : 186268-78-0
- Melting Point : 84–87 °C
The compound's structure includes a pyrrolidine backbone and a carboxylic acid functional group, which suggests interactions with various biological macromolecules. Its unique dimethyl-substituted ketone moiety contributes to its biological activity.
Neuroprotective Effects
GPI-1485 has been primarily investigated for its neurotrophic properties, making it a candidate for neuroprotection in PD. Preclinical studies indicate that it may enhance neuronal survival and improve motor function in animal models of PD by promoting dopamine levels and protecting dopaminergic neurons from degeneration.
Antioxidant Activity
Preliminary studies suggest that this compound exhibits antioxidant properties , potentially scavenging free radicals and reducing oxidative stress in cells. This mechanism could be crucial in mitigating cellular damage associated with neurodegenerative diseases.
Enzyme Inhibition
The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial for drug development targeting metabolic disorders. The structural characteristics allow for interactions that can modulate enzyme activity.
Case Studies and Experimental Data
Several studies have evaluated the efficacy of GPI-1485 through both in vitro and in vivo models:
-
Preclinical Studies :
- Animal models treated with GPI-1485 showed improved motor function and increased neuronal survival rates compared to control groups.
- The compound was administered via oral or injection methods, with outcomes measured using standardized scales like the Unified Parkinson’s Disease Rating Scale.
-
Clinical Trials :
- Early-stage clinical trials have begun to assess the safety and efficacy of GPI-1485 in human subjects alongside standard PD treatments. Initial results indicate promising outcomes regarding motor function improvement and quality of life enhancements.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity | Uniqueness |
---|---|---|---|
Pyrrolidine Carboxylic Acid | Pyrrolidine ring with carboxylic acid | Antioxidant | Lacks ketone functionality |
3-Aminopyrrolidine | Amino group substitution | Antimicrobial | Contains an amino group instead of a ketone |
4-Hydroxyproline | Hydroxylated proline derivative | Collagen synthesis enhancer | Hydroxyl group changes reactivity |
This table highlights the unique aspects of this compound, particularly its specific ketone and carboxylic functionalities that may confer distinct biological activities not found in others.
Propriétés
IUPAC Name |
(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-4-12(2,3)9(14)10(15)13-7-5-6-8(13)11(16)17/h8H,4-7H2,1-3H3,(H,16,17)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPALECPEUVCTL-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)C(=O)N1CCC[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
GPI 1485 belongs to a class of small molecule compounds called neuroimmunophilin ligands which are a family of binding proteins that are highly conserved in nature and mediate the actions of immunosuppressant drugs. The FK-506-binding protein (FKBP) subclass of immunophilin bind FK-506 and rapamycin and are of particular interest due to their potent neurotrophic activity. | |
Record name | GPI-1485 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05814 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
186268-78-0 | |
Record name | GPI-1485 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186268780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GPI-1485 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05814 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GPI-1485 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0709BVY57W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of GPI-1485?
A1: GPI-1485 functions as a neuroimmunophilin ligand, specifically targeting FK-506-binding proteins. [] Although its exact downstream effects are not fully elucidated in the provided research, this interaction suggests a potential role in modulating immune responses and potentially influencing neuronal survival and function.
Q2: Was GPI-1485 successful in clinical trials for Parkinson's Disease?
A2: The provided research papers don't offer conclusive evidence regarding the efficacy of GPI-1485 in treating Parkinson's Disease. A randomized, double-blind, calibrated futility clinical trial was conducted, but the results were inconclusive. [] While the primary outcome measure did not meet the predefined futility criteria, further analysis using different control data raised questions about the initial criteria and highlighted the need for more stringent thresholds in future trials. []
Q3: How was Iometopane used in conjunction with GPI-1485 research?
A3: Iometopane, a dopamine imaging agent, was employed in a Phase II clinical trial involving GPI-1485 for Parkinson's Disease. [] Researchers utilized Iometopane imaging to assess the effectiveness of GPI-1485 at baseline, one year, and two years into the trial, comparing results between patients receiving GPI-1485 and those receiving a placebo. [] This imaging technique provided an objective measure of dopamine nerve cell degeneration, a hallmark of Parkinson's Disease, allowing researchers to track potential disease modification by GPI-1485.
Q4: Were there any significant findings regarding the timing of symptomatic treatment in early Parkinson's Disease patients enrolled in the GPI-1485 trials?
A4: Interestingly, analysis of two double-blind trials involving GPI-1485 revealed that higher baseline impairment and disability, as measured by specific sections of the Unified Parkinson Disease Rating Scale (UPDRS) and the Modified Rankin Scale scores, correlated with a faster need to initiate symptomatic treatment for Parkinson's Disease. [] This finding suggests that these assessment tools might help identify patients who could benefit from earlier intervention, potentially improving their quality of life.
Q5: What were the limitations of the research regarding GPI-1485's efficacy in treating Parkinson's Disease?
A5: Several factors limited definitive conclusions about GPI-1485's efficacy. Firstly, the pre-determined definition of "futility" in the clinical trial was questioned after further data analysis. [] Secondly, Guilford Pharmaceuticals, the company developing GPI-1485, halted further development due to challenges in securing a suitable manufacturer for clinical and commercial supply. [] This decision, based on external factors, curtailed further investigation into the compound's potential.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.